molecular formula C7H9NO3 B104019 Ethyl 5-Methyloxazole-4-carboxylate CAS No. 32968-44-8

Ethyl 5-Methyloxazole-4-carboxylate

Cat. No. B104019
CAS RN: 32968-44-8
M. Wt: 155.15 g/mol
InChI Key: JJBNOPBTDKFKLT-UHFFFAOYSA-N
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Description

Ethyl 5-Methyloxazole-4-carboxylate is a chemical compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The compound is characterized by the presence of an ethyl ester group and a methyl group on the oxazole ring. It serves as a versatile intermediate in the synthesis of various substituted oxazoles, which are important in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Synthesis Analysis

The synthesis of substituted oxazoles, including derivatives of Ethyl 5-Methyloxazole-4-carboxylate, can be achieved through various methods. One approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as an intermediate, which undergoes regiocontrolled halogenation and palladium-catalyzed coupling reactions to produce a series of disubstituted and trisubstituted oxazoles . Another efficient route is the palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, which allows for the synthesis of (hetero)aryloxazoles, including natural products like balsoxin and texaline . Additionally, the direct palladium-catalyzed alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with various halides have been reported, showcasing the versatility of this compound in organic synthesis .

Molecular Structure Analysis

While the specific molecular structure of Ethyl 5-Methyloxazole-4-carboxylate is not directly discussed in the provided papers, the structural characterization of related compounds provides insight into the potential geometry and electronic configuration of oxazole derivatives. For instance, the structural and spectral characterization of a triazole derivative reveals the crystallization in a triclinic space group and the presence of hydrogen bonding, which could be analogous to the interactions seen in oxazole derivatives .

Chemical Reactions Analysis

Ethyl 5-Methyloxazole-4-carboxylate and its derivatives participate in a variety of chemical reactions. The compound synthesized from 4-ethoxycarbonyl-2-methyloxazol-5-one undergoes arylation and vinylation reactions with organolead triacetates, leading to the formation of α-aryl and α-vinyl N-acetylglycine ethyl esters . Moreover, the compound can be used in enantioselective synthesis, as demonstrated by the synthesis of a methyl oxazole derivative with high optical purity through a one-pot enamide cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-Methyloxazole-4-carboxylate derivatives are crucial for their application in various fields. For example, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) method indicates a melting point range and provides insights into the compound's spectroscopic characteristics, which are essential for structure elucidation . The corrosion inhibition activity of this derivative on carbon steel also highlights the practical applications of such compounds in industrial settings .

Scientific Research Applications

Enantioselective Synthesis and Macrocycle Formation

Ethyl 5-methyloxazole-4-carboxylate is utilized in enantioselective synthesis processes. For instance, a study by Magata et al. (2017) achieved high optical purity in synthesizing a related compound via Pd-catalyzed amide coupling, followed by oxazole formation. This process is important in the formation of macrocyclic azole peptides.

Synthesis of Bronchodilator Analogs

Another application involves the synthesis of bronchodilator analogs. In research by Ray and Ghosh (1999), 4-methyloxazole-5-carboxylic acid was transformed into various compounds, which included key building blocks for theophylline analogs, potentially improving bronchodilators.

Preparation of α-Substituted Glycine Derivatives

Ethyl 5-methyloxazole-4-carboxylate also plays a role in the synthesis of α-substituted glycine derivatives. Morgan and Pinhey (1994) described a method for synthesizing moisture-sensitive compounds that undergo arylation and vinylation, leading to α-aryl and α-vinyl N-acetylglycine ethyl esters.

Antimicrobial Applications

In the field of antimicrobial research, modifications of ethyl 5-methyloxazole-4-carboxylate derivatives have been explored. Desai et al. (2019) studied the antimicrobial activities of such derivatives against various bacterial and fungal strains.

Safety And Hazards

Ethyl 5-Methyloxazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBNOPBTDKFKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480754
Record name Ethyl 5-Methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Methyloxazole-4-carboxylate

CAS RN

32968-44-8
Record name Ethyl 5-Methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
VM Tormyshev, TV Mikhalina… - Russian journal of …, 2006 - Springer
… Like isobutyryl chloride (9D), acetyl chloride and cyclohexanecarbonyl chloride reacted with ethyl isocyanoacetate (9,D) to give ethyl 5-methyloxazole-4-carboxylate (,E) and ethyl 5-…
Number of citations: 5 link.springer.com
TW von Geldern, JA Kester, R Bal… - Journal of medicinal …, 1996 - ACS Publications
Structure−activity studies have been performed in an attempt to improve the potency of a novel series of azole-based endothelin-A (ET A ) selective antagonists. Modifications of the …
Number of citations: 75 pubs.acs.org
EY Slobodyanyuk, AA Andriienko… - Chemistry of …, 2019 - Springer
An efficient approach to the preparation of novel sp 3 -enriched 4,5-disubstituted oxazoles bearing a functional group at the C-4 position is described. The method commenced with …
Number of citations: 9 link.springer.com
CJ Moody, MC Bagley - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
The synthesis of (+)-nostocyclamide from the oxazole 1 and thiazoles 2 and 3 is described. The oxazole amino ester 1b was prepared from N-protected alaninamide using a rhodium(II) …
Number of citations: 88 pubs.rsc.org
N Kaur, Y Verma, N Ahlawat, P Grewal… - Inorganic and Nano …, 2020 - Taylor & Francis
The reactions involving the formation of C–O bond using metal as a catalyst have emerged to be one of the most influential reactions for the synthesis of the heterocycles in modern …
Number of citations: 11 www.tandfonline.com
K Morishita, Y Ito, K Otake, K Takahashi… - Chemical and …, 2021 - jstage.jst.go.jp
A novel series of 7-substituted-2-[3-(2-furyl) acryloyl]-6-tetrazolyl-1, 2, 3, 4-tetrahydroisoquinoline derivatives were synthesized to clarify structure–activity relationships for peroxisome …
Number of citations: 2 www.jstage.jst.go.jp
P Loos, C Ronco, M Riedrich… - European Journal of …, 2013 - Wiley Online Library
Intramolecular aza‐Wittig ring closures were applied to synthesize thiazolines, oxazolines, and imidazolines from β‐azido thioester, ester, and amide precursors. The cyclization …
VR Pattabiraman - 2008 - era.library.ualberta.ca
Lantibiotic peptides, such as lacticin 3147 Al (11) and A2 (12) represent a promising class of antimicrobial peptides for application in food preservation, veterinary medicine and human …
Number of citations: 3 era.library.ualberta.ca
MO Cox, RH Prager, CE Svensson - Australian journal of …, 2004 - CSIRO Publishing
The solution-phase synthesis of several small linear and cyclic peptidomimetics based on the coupling of BOC-protected 2-aminoalkyloxazole-4- or -5-carboxylic acids is reported. …
Number of citations: 2 www.publish.csiro.au
J Zhang, EA Polishchuk, J Chen… - The Journal of Organic …, 2009 - ACS Publications
The preparation of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole and its use in the elaboration of more complex oxazoles are described. A total synthesis of the unique …
Number of citations: 44 pubs.acs.org

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